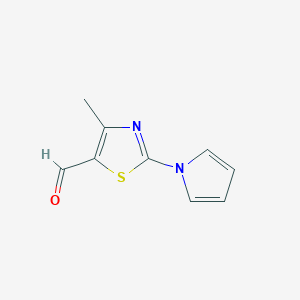

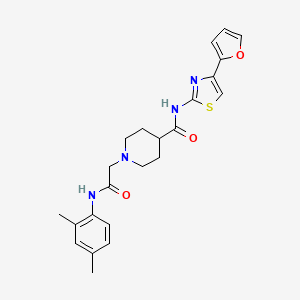

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

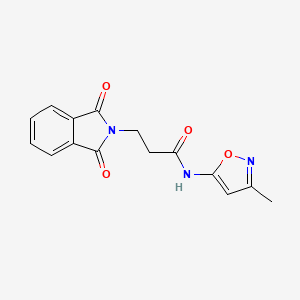

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde, also known as MPTC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

The compound has been implicated in the synthesis of various heterocyclic compounds. For instance, it's used in the three-component condensation to form 5-aryl-4-(hetaren-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-ones. These compounds, upon reaction with hydrazine, phenylhydrazine, and hydroxylamine, yield pyrrolo[3,4-c]pyrazol-6-ones, 3-phenylhydrazones, and corresponding oximes, respectively (Gein & Mar'yasov, 2015). Additionally, the aldehyde group of this compound is used in the synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, and other thiazole derivatives (Athmani, Farhat & Iddon, 1992).

Chemical Structure and Reactivity Studies

The compound is also involved in studies aimed at understanding chemical structure and reactivity. Research on pyrrolo[2,1-b]thiazoles and their derivatives, for instance, involves examining rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes to clarify confusions in literature and establish the proportions of the O,N-syn and -anti rotational isomers present (Brindley, Gillon & Meakins, 1986).

Application in Catalysis and Polymerization

Significantly, this chemical has been used in the synthesis of aluminum and zinc complexes which are then applied in the catalysis of the ring-opening polymerization of ɛ-caprolactone. This polymerization process is crucial in the production of biodegradable plastics (Qiao, Ma & Wang, 2011).

Antimicrobial and Antiplatetet Applications

The compound is also integral in the synthesis of novel chitosan Schiff bases with heterocyclic moieties. These Schiff bases exhibit varying degrees of antimicrobial activity against different bacteria and fungi, showcasing the potential of the compound in biomedical applications (Hamed et al., 2020). Additionally, a pyrrole alkaloid derived from this compound has been identified from the stem wood of Formosan Zanthoxylum simulans, showing anti-platelet aggregation activity in vitro (Yang et al., 2002).

Propiedades

IUPAC Name |

4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIQBJRUQQRQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)

![[(3Z)-2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2464331.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate](/img/structure/B2464336.png)